Ddr2-IN-1 is a compound that acts as an inhibitor of the Discoidin Domain Receptor 2, which is part of a family of receptors involved in various cellular processes, including cell adhesion, migration, and differentiation. Discoidin Domain Receptors are known to play significant roles in the pathology of several diseases, including fibrosis and cancer. Ddr2-IN-1 has emerged as a potential therapeutic agent due to its selective inhibitory effects on Discoidin Domain Receptor 2, making it a subject of interest in medicinal chemistry and drug development.
The compound Ddr2-IN-1 was identified through structure-based drug design and biological evaluation efforts aimed at finding selective inhibitors for Discoidin Domain Receptor 2. Research studies have focused on synthesizing various derivatives to enhance potency and selectivity against this receptor .
Ddr2-IN-1 is classified as an organic compound that functions as a small-molecule inhibitor targeting the Discoidin Domain Receptor 2. This classification places it within the broader category of pharmacological agents used in the treatment of various diseases linked to receptor dysregulation.
The synthesis of Ddr2-IN-1 typically involves a multi-step organic synthesis process. Initial steps may include the formation of key intermediates through reactions such as amide bond formation or coupling reactions using coupling reagents like hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine in anhydrous conditions .
Ddr2-IN-1 possesses a complex molecular structure characterized by specific functional groups that confer its inhibitory activity against Discoidin Domain Receptor 2. The exact structural formula can be derived from its synthesis pathway and analytical data obtained during characterization.
Molecular weight, melting point, and spectral data (NMR, IR) are typically analyzed to confirm the identity and purity of Ddr2-IN-1. For instance, high-resolution mass spectrometry may be employed to ascertain molecular weight accurately.
Ddr2-IN-1 undergoes various chemical reactions that can be exploited for further modifications or to study its reactivity profile. Key reactions include:
The reactivity of Ddr2-IN-1 is assessed using standard organic chemistry techniques, including thin-layer chromatography to monitor reaction progress and yield calculations post-reaction completion.
Ddr2-IN-1 exerts its pharmacological effects by selectively inhibiting the activity of Discoidin Domain Receptor 2. This inhibition disrupts downstream signaling pathways associated with cell proliferation and migration, particularly in pathological conditions such as fibrosis and cancer.
In vitro studies have demonstrated that Ddr2-IN-1 effectively reduces the phosphorylation of key signaling molecules downstream of Discoidin Domain Receptor 2 activation, leading to decreased cellular responses associated with disease progression .
Ddr2-IN-1 exhibits specific physical properties that are critical for its function:
Chemical properties such as pH stability, reactivity with nucleophiles, and potential interactions with biological macromolecules (like proteins) are evaluated through a series of assays designed to simulate physiological conditions.
Ddr2-IN-1 is primarily utilized in research settings to explore its potential therapeutic effects against diseases characterized by aberrant Discoidin Domain Receptor 2 signaling. Specific applications include:
The discoidin domain receptor 2 (DDR2) belongs to the receptor tyrosine kinase (RTK) family, characterized by a cytoplasmic kinase domain with unique structural attributes. Unlike canonical RTKs, DDR2 possesses a juxtamembrane domain that autoinhibits kinase activity until collagen binding occurs extracellularly [6] [9]. The kinase domain features a bilobed architecture typical of protein kinases, with an N-lobe responsible for ATP anchoring and a C-lobe facilitating substrate phosphorylation. Key structural elements include:
Crystallographic studies reveal that DDR2’s kinase domain adopts a "DFG-out" conformation when bound to type II inhibitors, where the phenylalanine residue flips outward, expanding the hydrophobic pocket. This allows compounds like Ddr2-IN-1 to achieve high selectivity by exploiting unique residues such as Leu694 and Glu717 [6].
DDR2 activation is initiated by triple-helical collagens (types I, II, III), with kinetics distinct from other RTKs:
Table 1: DDR2 Activation Kinetics vs. Classical RTKs
Parameter | DDR2 | Classical RTKs (e.g., EGFR) |
---|---|---|
Activation Onset | 30–60 minutes | Seconds to minutes |
Peak Phosphorylation | 6–12 hours | 5–30 minutes |
Signal Duration | >24 hours | <1 hour |
Mechanistically, collagen binding induces:
The sustained activation is attributed to receptor clustering and resistance to endocytosis, allowing prolonged signaling in fibrosis and cancer progression [7] [9].
Unlike DDR1, which has five isoforms (a–e) generated by alternative splicing, DDR2 exhibits minimal splicing variants. The only functionally characterized isoform is the full-length DDR2b, which contains:
Notably, DDR2 lacks kinase-dead isoforms analogous to DDR1d/e. This implies that all DDR2 variants retain signaling capacity, making them unambiguous therapeutic targets. Cancer-associated mutations (e.g., S768R, T654M) cluster in the kinase domain and induce ligand-independent activation or altered inhibitor sensitivity [6] [10].
DDR1 and DDR2 exhibit distinct collagen-binding profiles critical for inhibitor design:
Table 2: Collagen-Binding Specificities of DDR1 vs. DDR2
Collagen Type | DDR1 Affinity | DDR2 Affinity | Structural Determinants |
---|---|---|---|
I (Fibrillar) | Moderate (Kd ~50 nM) | High (Kd ~10 nM) | GVMGFO motif in α1/α2 chains |
II (Fibrillar) | Low | High | GVMGFO motif + adjacent triple helix |
IV (Network) | High | None | DDR1-specific loop (residues 170–190) |
X (Hexagonal) | None | Moderate | DDR2-specific hydrophobic pocket |
Key differences include:
These differences enable the development of selective DDR2 inhibitors like Ddr2-IN-1, which exploit DDR2’s larger ATP-binding pocket and unique gatekeeper residues [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7